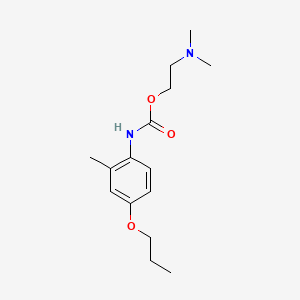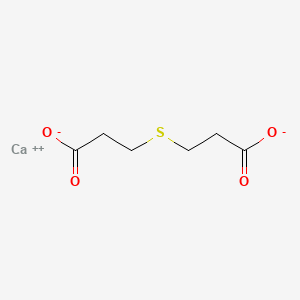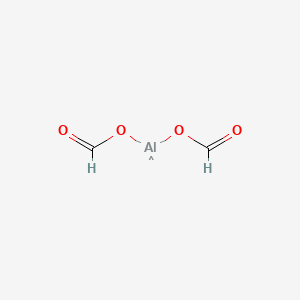
Aluminum, bis(formato-kappaO)hydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is notable for its unique structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
The preparation of bis-(Formato-o)hydroaluminum typically involves the use of hydrogen and dimethylformamide aluminum as raw materials . The reaction process must be carried out under dry conditions and at low temperatures to ensure the stability and purity of the product . Industrial production methods often involve similar conditions but on a larger scale, with additional steps to purify and isolate the compound.
Chemical Reactions Analysis
Bis-(Formato-o)hydroaluminum undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen, dimethylformamide, and other organometallic compounds . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various aluminum-based compounds and organic by-products.
Scientific Research Applications
Bis-(Formato-o)hydroaluminum has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions . In industry, it is used in the production of advanced materials and as a catalyst in polymerization reactions .
Mechanism of Action
The mechanism by which bis-(Formato-o)hydroaluminum exerts its effects involves its ability to donate and accept electrons, making it a versatile reagent in various chemical reactions . Its molecular targets and pathways include various organic and inorganic compounds, with which it can form stable complexes and facilitate reactions .
Comparison with Similar Compounds
Bis-(Formato-o)hydroaluminum can be compared to other similar compounds such as aluminum formate, monobasic, and other organoaluminum compounds . Its uniqueness lies in its specific structure and reactivity, which make it particularly useful in certain applications where other compounds may not be as effective . Similar compounds include aluminum oxides, hydroxides, and hydrated oxides .
Properties
CAS No. |
65997-35-5 |
|---|---|
Molecular Formula |
C2H2AlO4 |
Molecular Weight |
117.02 g/mol |
InChI |
InChI=1S/2CH2O2.Al/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 |
InChI Key |
XFEICTSXAUCICV-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)O[Al]OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


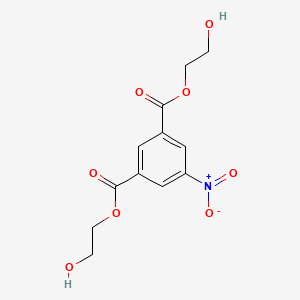
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)
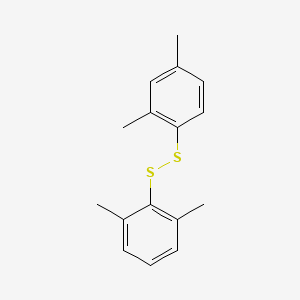
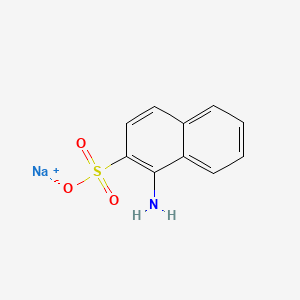
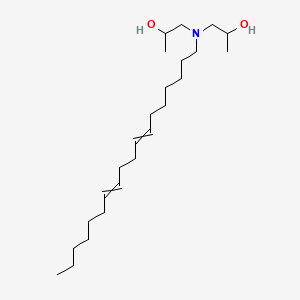
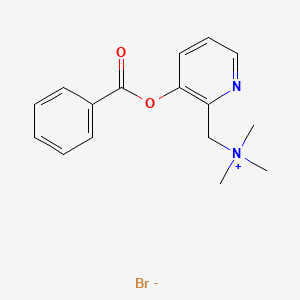

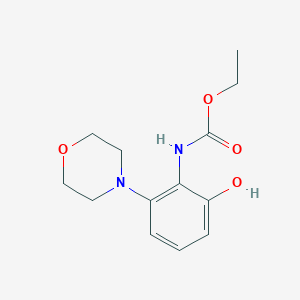
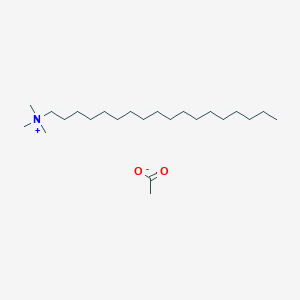
![8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate](/img/structure/B13770708.png)
![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)

